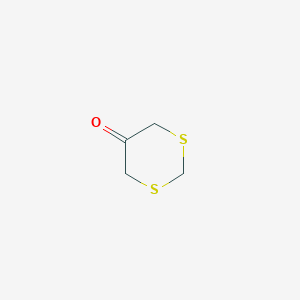
1,3-Dithian-5-one
描述
1,3-Dithian-5-one is a six-membered heterocyclic compound containing two sulfur atoms and a carbonyl group. It is a derivative of 1,3-dithiane, where the carbonyl group is located at the fifth position of the ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithian-5-one can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with formaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Formation of 1,3-Dithiane: 1,3-Propanedithiol reacts with formaldehyde in the presence of an acid catalyst to form 1,3-dithiane.
Oxidation: The 1,3-dithiane is then oxidized using an oxidizing agent such as hydrogen peroxide or iodine to yield this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .
化学反应分析
Types of Reactions
1,3-Dithian-5-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to 1,3-dithiane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: 1,3-Dithiane, other reduced sulfur compounds.
Substitution Products: Various substituted dithianes
科学研究应用
1,3-Dithian-5-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Protecting Group: The compound serves as a protecting group for carbonyl compounds, allowing selective reactions to occur without interference from the carbonyl group.
Fluorescent Probes: Derivatives of this compound are used in the development of fluorescent probes for biological imaging
作用机制
The mechanism of action of 1,3-dithian-5-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the ring can donate or accept electrons, facilitating various chemical transformations. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to modulate their activity .
相似化合物的比较
Similar Compounds
1,3-Dithiane: The parent compound without the carbonyl group.
1,2-Dithiane: A similar compound with sulfur atoms at the first and second positions.
1,4-Dithiane: A compound with sulfur atoms at the first and fourth positions
Uniqueness
1,3-Dithian-5-one is unique due to the presence of the carbonyl group, which imparts distinct reactivity compared to other dithianes. This carbonyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1,3-dithian-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS2/c5-4-1-6-3-7-2-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMKWMHOAWQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560584 | |
| Record name | 1,3-Dithian-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64211-37-6 | |
| Record name | 1,3-Dithian-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-dithian-5-one useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to its reactivity. It readily undergoes double aldol condensation reactions with aromatic aldehydes in the presence of a specific catalyst system. [] This allows for the efficient creation of bisarylmethylidene derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Q2: Can you describe the reaction conditions that facilitate efficient bisarylmethylidene derivative formation from this compound?
A2: Research has shown that a mixture of diethylamine, sodium dodecyl sulfate, and a zirconium salt in water at 50°C enables this compound to undergo double aldol condensation with aromatic aldehydes. [] This particular combination facilitates high product yields within a short reaction time (approximately 2 hours). Notably, the products precipitate out of the reaction mixture, simplifying their isolation and allowing for the recycling of the reaction medium.
Q3: How does the structure of this compound influence its reactivity with nucleophiles?
A3: Studies comparing the reactivity of this compound with 2-phenyl-1,3-dioxan-5-one reveal interesting stereoselectivity patterns. While nucleophiles tend to attack 2-phenyl-1,3-dioxan-5-one from the axial side of the carbonyl group, they predominantly approach this compound from the equatorial side. [] This difference is attributed to torsional strain effects arising from the sulfur atoms in the this compound structure.
Q4: What insights have gas-phase studies provided into the reduction of this compound derivatives?
A4: Gas-phase studies using techniques like flowing afterglow−triple quadrupole have been instrumental in understanding the intrinsic diastereoselectivity of hydride reductions. Research on 2-tert-butyl-1,3-dithian-5-one, in particular, revealed a preference for equatorial reduction. [] This finding, consistent with condensed-phase observations, highlights the influence of steric factors on the reduction pathway and underscores the value of gas-phase experiments in elucidating reaction mechanisms.
Q5: Are there analytical techniques specifically designed for studying this compound and its derivatives?
A5: While specific techniques solely dedicated to this compound and its derivatives might not exist, standard analytical methods in organic chemistry are routinely employed for their characterization. These include nuclear magnetic resonance (NMR) spectroscopy, which provides information about the compound's structure and stereochemistry. [] Additionally, techniques like infrared (IR) spectroscopy can be used to identify functional groups, and mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the compound and its derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


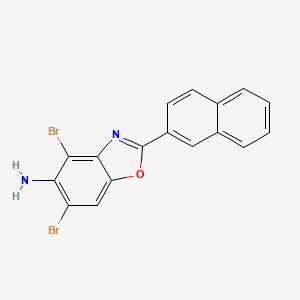
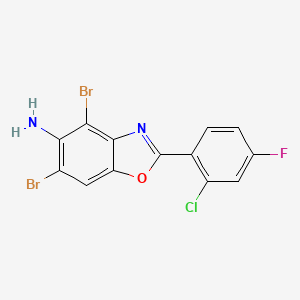
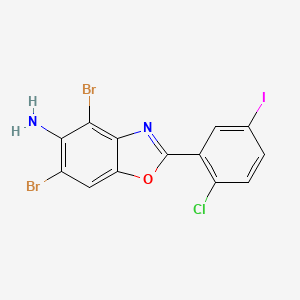
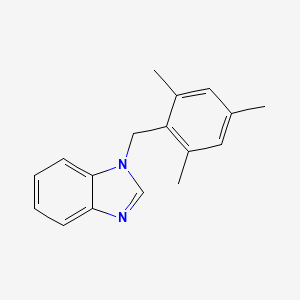
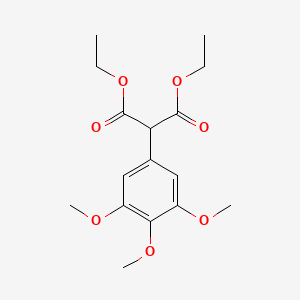

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)

![2-(7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL)ACETIC ACID](/img/structure/B3055298.png)
![2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione](/img/structure/B3055300.png)




